molecular formula C22H28N4O4S B2716016 2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105206-22-1

2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2716016
CAS No.: 1105206-22-1
M. Wt: 444.55
InChI Key: IHHXRZGHOLJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide features a thieno[3,4-c]pyrazole core linked to a 4-ethoxyphenyl acetamide moiety and a tetrahydrofuran (THF)-derived amine side chain. Its synthesis likely involves carbodiimide-mediated amide coupling, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-2-29-16-7-5-15(6-8-16)10-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-4-3-9-30-17/h5-8,17H,2-4,9-14H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXRZGHOLJPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that exhibits potential biological activities due to its multi-functional structure. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of 444.5 g/mol. The structure incorporates several key functional groups that may influence its biological interactions:

Property Value
Molecular FormulaC22H28N4O4S
Molecular Weight444.5 g/mol
Structural FeaturesThienopyrazole ring, Tetrahydrofuran moiety, Ethoxyphenyl group

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing thienopyrazole and tetrahydrofuran rings have shown promising results in inhibiting cancer cell proliferation. Notably, compounds structurally related to This compound have demonstrated IC50 values ranging from 3.50 µM to 56.40 µM against various tumor cell lines, indicating a potential for therapeutic application in oncology .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death through mitochondrial membrane permeabilization (MOMP).
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, as evidenced by structure-activity relationship (SAR) studies highlighting the importance of certain functional groups for activity .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various thienopyrazole derivatives, including those structurally similar to our compound. The results indicated that certain derivatives significantly inhibited the growth of breast and lung cancer cell lines with an EC50 in the low micromolar range.

Study 2: Mechanistic Insights into Apoptosis

Research focused on understanding the apoptotic mechanisms activated by thienopyrazole compounds revealed that treatment led to increased caspase activity and DNA fragmentation in treated cells. The findings suggest that these compounds could be further developed as chemotherapeutic agents targeting specific cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Pyrimidine and Pyrazole Derivatives

Compound G1-4 ()
  • Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Key Differences: Replaces the THF-amine with a trifluoromethyl-benzothiazole group. The thieno[3,2-d]pyrimidine core differs in ring fusion compared to the target's thieno[3,4-c]pyrazole.
  • Synthesis : Uses DMF and trimethylamine under inert conditions, yielding 48% after purification .
  • Molecular Weight : 594.64 g/mol (higher than the target due to the trifluoromethyl group).
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide ()
  • Structure: Features a thieno[3,2-d]pyrimidine core with a p-tolyl substituent and thiadiazole acetamide.
  • Key Differences : Sulfanyl linker instead of the THF-amine; methylthiadiazole enhances rigidity.
  • Molecular Weight : 456.58 g/mol (lower than the target due to fewer substituents).

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Simplified analog with dichlorophenyl and thiazole groups.
  • Key Differences: Lacks the THF-amine and thienopyrazole core.
  • Crystallography : Exhibits an R22(8) hydrogen-bonding motif, stabilizing the crystal lattice. The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, suggesting conformational flexibility .
  • Synthesis: Uses carbodiimide coupling (similar to the target) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Ethoxyphenyl-Containing Analogs

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
  • Structure: Shares the 4-ethoxyphenyl acetamide group but replaces the thienopyrazole with a triazolopyridazine core.
  • Key Differences: The triazolopyridazine ring may enhance π-π stacking interactions compared to the thienopyrazole.
  • CAS : 891117-12-7, categorized under heterocyclic drug-like molecules .

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~500–550 g/mol (based on analogs). The ethoxyphenyl and THF groups increase lipophilicity (predicted LogP ~3.5).
  • Comparisons :
    • G1-4 : Higher LogP due to trifluoromethyl and dimethoxybenzyl groups.
    • Compound : Lower LogP (~2.8) due to polar dichlorophenyl and thiazole groups.

Hydrogen Bonding and Crystal Packing

  • The target’s THF-amine and acetamide groups enable hydrogen bonding, similar to the R22(8) motifs in .
  • Crystallization: Analogous compounds (e.g., ) crystallize from methanol/acetone, suggesting the target may require polar aprotic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.